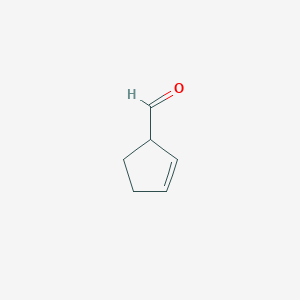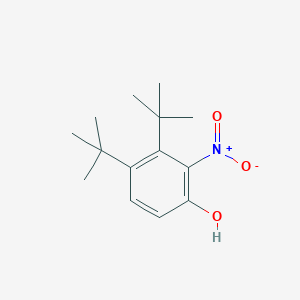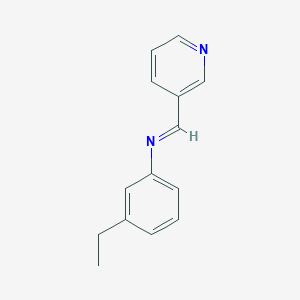
Pyridine-3-carboxamide, 1,2-dihydro-6-hydroxy-1,4-dimethyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone is a heterocyclic compound belonging to the 2-pyridone family. These compounds are known for their versatile applications in various fields, including biology, natural products, dyes, and fluorescent materials . The structure of 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone includes a pyridone ring with carbamoyl, hydroxy, and methyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridone compounds, including 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone, can be achieved through various methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides in the presence of a catalyst such as 1,4-diazabicyclo[2,2,2]octane (DABCO) under refluxing conditions in ethanol . Another method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields .
Industrial Production Methods
Industrial production of 2-pyridone derivatives often employs metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds under mild and functional group-tolerant conditions . The process is efficient and environmentally benign, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbamoyl group can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing biologically active molecules, such as thrombin inhibitors.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes like thrombin by binding to the active site and preventing substrate access . The hydroxy and carbamoyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Comparison
Compared to similar compounds, 3-Carbamoyl-6-hydroxy-1,4-dimethyl-2-pyridone is unique due to its specific substitution pattern on the pyridone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
42799-45-1 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-hydroxy-1,4-dimethyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O3/c1-4-3-5(11)10(2)8(13)6(4)7(9)12/h3,13H,1-2H3,(H2,9,12) |
Clave InChI |
FBELPSAHUIMMGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1C(=O)N)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrido[3,4-b]indole-1-carboxamide](/img/structure/B13833492.png)



![(3R,4aS,7R,8R,8aS)-4'-hydroxy-3,4,4,7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-7,8-dihydro-3H-furo[2,3-e]isoindole]-6'-one](/img/structure/B13833511.png)









